Hispidulin 7-glucuronide

Catalog No.
S3124577
CAS No.
31105-76-7
M.F
C22H20O12
M. Wt
476.39
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hispidulin 7-glucuronide

CAS Number

31105-76-7

Product Name

Hispidulin 7-glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid

Molecular Formula

C22H20O12

Molecular Weight

476.39

InChI

InChI=1S/C22H20O12/c1-31-19-13(33-22-18(28)16(26)17(27)20(34-22)21(29)30)7-12-14(15(19)25)10(24)6-11(32-12)8-2-4-9(23)5-3-8/h2-7,16-18,20,22-23,25-28H,1H3,(H,29,30)/t16-,17-,18+,20-,22+/m0/s1

InChI Key

GVEZRDBRYNJUDQ-QSUZLTIMSA-N

SMILES

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Solubility

not available

Description

Natural product derived from plant source.
6-O-methylscutellarin is a glucosiduronic acid and a member of flavonoids.
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid is a natural product found in Pedalium murex and Fernandoa adenophylla with data available.

This compound, also known as 6-O-methylscutellarin, is a natural product found in various plants including Pedalium murex, Fernandoa adenophylla, and Centaurea raphanina []. Research into this compound focuses on its potential biological activities.

  • Antioxidant Properties: Studies suggest 6-O-methylscutellarin may possess antioxidant properties. These properties could be beneficial for understanding its role in the plants it is found in and may have implications for human health [, ].

Hispidulin 7-glucuronide is a phenolic compound derived from various plant sources, particularly from the genus Salvia. It is a glucuronide derivative of hispidulin, a flavonoid known for its diverse biological activities. The compound exhibits a molecular weight of approximately 476.39 g/mol and is characterized by its yellow powder form, which is soluble in organic solvents such as methanol and ethanol .

. As a glucuronide, it can undergo hydrolysis to release the aglycone hispidulin, which may then participate in further metabolic processes. Its potential to act as an antioxidant suggests that it can neutralize free radicals through redox reactions, thus contributing to its protective effects against oxidative stress .

Hispidulin 7-glucuronide exhibits significant biological activities, including:

  • Antioxidant Activity: The compound has been shown to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage .
  • Anti-inflammatory Effects: It reduces nitric oxide production in macrophages, indicating potential anti-inflammatory properties .
  • Cytotoxicity: Studies indicate that hispidulin induces apoptosis in cancer cell lines such as HepG2 and CCRF-CEM, suggesting its potential as an anticancer agent .

The synthesis of hispidulin 7-glucuronide typically involves enzymatic glycosylation processes. Glycosyltransferases catalyze the transfer of glucuronic acid to the hydroxyl group at the 7-position of hispidulin. This enzymatic reaction enhances the solubility and stability of the flavonoid, facilitating its bioavailability in biological systems .

Research indicates that hispidulin 7-glucuronide interacts with various biological systems:

  • Cellular Mechanisms: It has been shown to modulate signaling pathways involved in apoptosis and inflammation, particularly through the inhibition of the phosphoinositide 3-kinase/Akt pathway .
  • Metabolic Pathways: The compound undergoes biotransformation in the gut microbiota, which may influence its bioavailability and efficacy .

Hispidulin 7-glucuronide shares structural similarities with other flavonoid glucuronides. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
Apigenin 7-glucuronideFlavonoid backboneExhibits strong anti-inflammatory properties
ScutellarinFlavonoid backboneKnown for neuroprotective effects
Chrysin 7-glucuronideFlavonoid backboneExhibits anxiolytic effects
Isoscutellarein 8-glucuronideFlavonoid backbonePotentially greater stability due to 8-O glycosylation

Hispidulin 7-glucuronide is unique due to its specific hydroxylation pattern and the resulting biological activities that distinguish it from other flavonoids and their glucuronides. Its potent antioxidant and anticancer properties make it a subject of interest in pharmacological research .

XLogP3

1.1

Dates

Modify: 2024-04-14

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